CID 156594873

描述

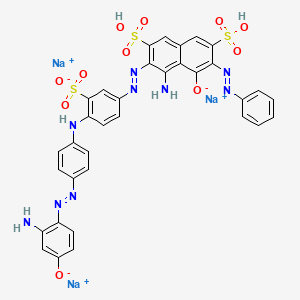

Structure

2D Structure

属性

CAS 编号 |

85631-88-5 |

|---|---|

分子式 |

C34H27N9NaO11S3 |

分子量 |

856.8 g/mol |

IUPAC 名称 |

trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI 键 |

GLGXNKFDKPCDHV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na] |

物理描述 |

Liquid |

产品来源 |

United States |

Electrochemical Sensing and Biosensing:interdisciplinary Teams Comprising Electrochemists, Materials Scientists, and Analytical Chemists Are Exploring Direct Black 168 S Potential in Electrochemical Sensors. Its Redox Activity and Ability to Interact with Various Analytes Make It a Candidate for Modifying Electrode Surfaces. Research Efforts Often Involve:

Materials Science: Synthesizing nanocomposites or functionalized surfaces (e.g., with carbon black, graphene, or metal oxides) to enhance the dye's electrochemical performance and stability.

Electrochemistry/Analytical Chemistry: Developing sensitive and selective detection methods for specific analytes, such as heavy metal ions or organic pollutants, by studying the dye's electrochemical response.

For instance, while specific studies directly on Direct Black 168 in electrochemical sensing are less prevalent in the provided search results, research on similar azo dyes and related carbonaceous materials highlights the interdisciplinary approach. For example, carbon black (CB) modified electrodes, sometimes combined with other functional materials like carbon nanofibers or dyes such as Coomassie Brilliant Blue, have shown promise in detecting various analytes with high sensitivity and selectivity mdpi.comacs.orgnih.govmdpi.com. These studies demonstrate how materials science (nanocomposite fabrication) and electrochemistry (sensor development) converge.

Environmental Remediation Through Photocatalysis:collaborations Between Environmental Chemists, Materials Scientists, and Chemical Engineers Are Pivotal in Utilizing Direct Black 168 or Similar Azo Dyes in Photocatalytic Applications for Pollutant Degradation. Research in This Area Focuses On:

Materials Science: Developing composite photocatalysts where Direct Black 168 might be immobilized or integrated into matrices like TiO2/Al2O3 composite membranes or graphitic carbon nitride (g-C3N4) frameworks. These collaborations aim to enhance light absorption, charge separation, and catalytic efficiency.

Environmental Engineering/Chemistry: Investigating the dye's degradation efficiency under various light sources and conditions, and understanding the reaction mechanisms for breaking down complex organic pollutants in wastewater.

A study on TiO2/Al2O3 composite membranes demonstrated the combined photocatalytic and separation capabilities for removing Direct Black 168 from water. This research involved materials synthesis (sol-gel technique), membrane characterization (SEM, XRD), and photocatalytic testing, highlighting a blend of materials science and environmental engineering researchgate.net. Such work often requires collaboration to optimize both the material's properties and its performance in real-world environmental applications. Furthermore, research into g-C3N4-based photocatalysts for environmental remediation underscores the need for interdisciplinary approaches, combining chemistry, nanotechnology, and environmental engineering to create effective solutions for pollutant degradation acs.orgresearchgate.net.

Functionalized Nanomaterials for Advanced Properties:the Integration of Direct Black 168 into Advanced Functional Materials, Such As Nanocomposites, is an Area Ripe for Interdisciplinary Collaboration. This Involves Materials Scientists, Chemists, and Physicists Working Together to Create Materials with Tailored Electrochemical, Optical, or Electronic Properties.

Materials Science/Nanotechnology: Synthesizing hybrid materials by incorporating Direct Black 168 with nanomaterials like graphene, metal oxides, or conductive polymers.

Chemistry/Physics: Characterizing the resulting nanocomposites to understand their enhanced properties, such as improved conductivity, specific surface area, or catalytic activity, for applications in energy storage (supercapacitors) or other advanced technological fields.

While Direct Black 168 itself is not explicitly mentioned in the context of supercapacitors in the provided searches, studies on similar functionalized nanocomposites illustrate the collaborative nature. For example, Dy2NiMnO6/Reduced Graphene Oxide (rGO) nanocomposites have been investigated for their catalytic, electromagnetic shielding, and electrochemical properties, showcasing a multidisciplinary effort in materials science and chemistry acs.org. Such work often involves collaborations to explore the synergistic effects between organic dyes and inorganic nanomaterials.

The pursuit of these advanced applications necessitates a unified approach, where insights from different scientific domains are integrated to overcome limitations and drive innovation. Future research will likely see even closer collaborations to fully exploit the potential of Direct Black 168 in cutting-edge technologies.

Compound List:

Direct Black 168

Titanium Dioxide (TiO2)

Aluminum Oxide (Al2O3)

Graphitic Carbon Nitride (g-C3N4)

Dy2NiMnO6

Reduced Graphene Oxide (rGO)

Zinc Oxide (ZnO)

Black Phosphorene (BP)

Carbon Black (CB)

Carbon Nanofibers (f-CNF)

Coomassie Brilliant Blue

Manganese(III) Tetraphenylporphyrin (MnTPP)

Horseradish Peroxidase (HRP)

Bisphenol A (BPA)

Triazophos

Lactate Oxidase (LOx)

Gold Nanoparticles (AuNPs)

Methylene Blue

Neutral Red

Mechanistic Investigations of Direct Black 168 Interactions with Diverse Substrates

Adsorption Mechanisms of Direct Black 168 on Cellulosic Fiber Surfaces

The dyeing of cellulosic fibers, such as cotton, viscose, and flax, with Direct Black 168 is primarily a process of adsorption, where dye molecules are transferred from an aqueous solution onto the fiber surface and subsequently diffuse into the amorphous regions of the cellulose (B213188) structure. nih.gov This process is governed by a series of molecular interactions and is influenced by thermodynamic and kinetic factors.

Molecular Interactions with Hydroxyl and Amino Groups of Fibers

The affinity of Direct Black 168 for cellulosic fibers stems from its large, linear, and planar molecular structure, which facilitates close contact with the polymer chains of cellulose. The primary forces responsible for the dye's substantivity are:

Hydrogen Bonding: Cellulose is a polysaccharide rich in hydroxyl (-OH) groups. chemwhat.com The Direct Black 168 molecule contains numerous nitrogen atoms within its azo groups (-N=N-) as well as hydroxyl and amino (-NH2) groups that can act as hydrogen bond acceptors and donors. srce.hr These groups form hydrogen bonds with the hydroxyl groups of the cellulose, contributing significantly to the dye's adhesion to the fiber. srce.hrresearchgate.net

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large surface area of the planar Direct Black 168 molecule allows for extensive van der Waals interactions with the cellulose polymer, further enhancing the binding affinity. srce.hrfao.org

Role of Sulfonate Groups in Enhancing Binding Affinity

Direct Black 168 contains multiple sulfonate (-SO₃⁻) groups in its structure, typically as sodium salts (-SO₃Na). srce.hr These groups serve two critical functions:

Water Solubility: The sulfonate groups are highly polar and ionic, rendering the large dye molecule soluble in water, which is essential for creating a stable dyebath. researchgate.netresearchgate.net

Modulating Adsorption: In solution, both the dye molecule and the surface of cellulosic fibers carry a negative charge, which would typically lead to electrostatic repulsion. nih.gov However, the dyeing process is conducted in the presence of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). nih.gov The positive sodium ions (Na⁺) from the salt neutralize the negative surface charge on the cellulose, reducing the repulsion and allowing the dye anions to approach and bind to the fiber surface through the aforementioned hydrogen bonds and van der Waals forces. nih.govsrce.hr The sulfonate groups, therefore, play an indirect but crucial role in facilitating the adsorption process by enabling the use of electrolytes to overcome the initial energy barrier. researchgate.net

Thermodynamic and Kinetic Aspects of Dye-Fiber Adsorption

While specific experimental data for Direct Black 168 is not extensively available in public literature, the behavior of similar direct dyes on cellulosic fibers provides a framework for understanding the thermodynamic and kinetic principles. The adsorption process is analyzed using various models to determine its feasibility, spontaneity, and rate.

Thermodynamics: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are used to evaluate the nature of the adsorption. For instance, a study on the absorption of Direct Blue 86 by a cellulose hydrogel revealed a nonspontaneous (positive ΔG°) and exothermic (negative ΔH°) process. nih.gov A negative ΔH° indicates that the adsorption process releases heat and is favored at lower temperatures, which is characteristic of physisorption processes like hydrogen bonding and van der Waals interactions. nih.gov

Table 1: Illustrative Thermodynamic Parameters for Direct Dye Adsorption on Cellulose (Note: Data is for Direct Blue 86 on cellulose hydrogel and serves as a representative example.)

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| ΔH° | -9.36 | kJ/mol | Exothermic process |

| ΔS° | -40.84 | J/K·mol | Decreased randomness at the solid-liquid interface |

| ΔG° (at 298 K) | +2.82 | kJ/mol | Nonspontaneous at this temperature |

Source: Adapted from data for Direct Blue 86. nih.gov

Kinetics: Adsorption kinetics describe the rate at which a dye is taken up by the fiber. The process is often evaluated using pseudo-first-order and pseudo-second-order models. colorantsgroup.com

Pseudo-first-order model: Assumes that the rate of adsorption is limited by physisorption. researchgate.net

Pseudo-second-order model: Assumes that the rate-limiting step is chemisorption, though it is often found to fit adsorption systems that are primarily physical. colorantsgroup.comncsu.edu

Numerous studies on various dyes, including reactive and direct dyes on cellulose, have found that the adsorption process is best described by the pseudo-second-order kinetic model . srce.hrnih.govresearchgate.net This suggests that the rate is dependent on the availability of adsorption sites on the fiber.

Adsorption Isotherms: The relationship between the amount of dye adsorbed onto the fiber and the concentration of dye remaining in the solution at equilibrium is described by adsorption isotherms. The Langmuir and Freundlich models are commonly used.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. core.ac.uk

Freundlich Isotherm: Describes adsorption on a heterogeneous surface. core.ac.uk

Studies on similar direct dyes often show a good fit with either the Langmuir or Freundlich model, depending on the specific dye-fiber system and conditions. mdpi.comscielo.br For example, the adsorption of Eriochrome Black T, another anionic dye, was found to be well-described by the Langmuir isotherm. mdpi.com

Table 2: Illustrative Adsorption Isotherm Parameters (Note: Data is for Eriochrome Black T on a biosorbent and serves as a representative example of an anionic dye.)

| Isotherm Model | Parameter | Value | Unit |

|---|---|---|---|

| Langmuir | q_m (max. adsorption capacity) | 99.5 | mg/g |

| K_L (Langmuir constant) | 0.008 | L/mg | |

| Freundlich | K_f (Freundlich constant) | - | (mg/g)(L/mg)^(1/n) |

| n (adsorption intensity) | - | - |

Source: Adapted from data for Eriochrome Black T. mdpi.com

Chemical Bonding and Interfacial Phenomena in Textile Dyeing with Direct Black 168

The dyeing process with Direct Black 168 does not involve the formation of covalent bonds between the dye and the cellulosic fiber. The interactions are physical in nature, primarily hydrogen bonding and van der Waals forces. fao.org The key interfacial phenomena include:

Adsorption: Dye molecules move from the bulk solution to the fiber surface.

Diffusion: The adsorbed dye molecules penetrate the swollen amorphous regions of the cellulose fiber. nih.gov This step is often the rate-limiting part of the dyeing process.

Aggregation: Inside the fiber, the large, planar dye molecules may aggregate, which can enhance retention and wash fastness. researchgate.net

The entire process is an equilibrium, influenced by temperature, electrolyte concentration, and pH. Higher temperatures increase the kinetic energy of the dye molecules, promoting faster diffusion, but can also decrease the equilibrium adsorption for exothermic processes. fao.org The addition of salt is crucial to overcome the electrostatic repulsion at the fiber-water interface. srce.hr

Interaction Principles of Direct Black 168 with Leather Substrates

Leather is composed primarily of collagen, a protein with a complex structure containing various functional groups, including amino (-NH₂) and carboxyl (-COOH) groups. researchgate.net Unlike cellulose, these groups can be protonated or deprotonated depending on the pH. The interaction of Direct Black 168 with leather involves:

Ionic Interactions: In acidic dyebaths, the amino groups of collagen become protonated (-NH₃⁺). These cationic sites can form strong ionic bonds with the anionic sulfonate groups (-SO₃⁻) of the dye molecule. This is a primary mechanism for dye fixation on leather.

Hydrogen Bonding: The dye's hydroxyl, amino, and azo groups can form hydrogen bonds with the peptide backbone and various side chains of the collagen protein. nih.gov

Van der Waals Forces: Similar to cellulosic fibers, the large size of the dye molecule allows for significant van der Waals interactions with the protein structure.

Some studies suggest that certain azo dyes can also form covalent bonds with the protein network under specific conditions, such as alkaline pH, through a Michael-type addition reaction, though this is more typical for reactive dyes. nih.gov

Molecular Affinity and Interaction Characteristics with Paper Components

Paper consists mainly of cellulose fibers, often with lignin (B12514952), hemicelluloses, and various additives like sizing agents and fillers. The dyeing of paper with Direct Black 168 shares similarities with textile dyeing but with some key differences.

Interaction with Cellulose and Hemicellulose: The fundamental binding mechanism is through hydrogen bonding and van der Waals forces with the hydroxyl groups of cellulose and hemicelluloses, similar to cotton dyeing. srce.hr

Influence of Lignin: For paper pulps with higher lignin content, the phenolic hydroxyl groups and other functionalities in lignin can also participate in hydrogen bonding with the dye.

Role of Additives: Papermaking additives significantly influence dye retention. Cationic fixing agents or retention aids are often used. These positively charged polymers adsorb onto the negatively charged cellulose fibers and then attract the anionic dye molecules, creating a "salt-bridge" that electrostatically binds the dye to the fiber. The hardness (presence of Ca²⁺ and Mg²⁺ ions) of the process water can also impact dye adsorption by interacting with the anionic dye. The degree of fiber beating, which increases the specific surface area and fibrillation, also enhances dye retention.

Environmental Chemistry and Abatement Strategies for Direct Black 168 in Aqueous Systems

Occurrence and Environmental Fate of Direct Black 168 in Water Resources

Direct Black 168, a trisazo dye, is primarily used in the textile industry for coloring natural fibers like cotton, silk, and leather, as well as in applications such as inks. ebin.pub Due to its application process, a significant fraction of the dye may not fix to the fibers and is subsequently released into wastewater streams. The high water solubility of azo dyes, a class to which Direct Black 168 belongs, facilitates their dispersal into aquatic environments.

The environmental persistence of azo dyes is a significant concern. Their complex aromatic structures make them resistant to biodegradation under aerobic conditions, leading to their accumulation in water bodies. d-nb.info This persistence means they can remain in the environment for extended periods. The presence of such dyes in surface waters is aesthetically undesirable and significantly reduces light penetration, which in turn affects the photosynthetic activity of aquatic flora and disrupts the ecological balance. d-nb.info While specific monitoring data for Direct Black 168 in surface and groundwater is limited in the available literature, the general behavior of azo dyes suggests a potential for widespread, low-level occurrence in the vicinity of industrial discharge points. The degradation of these dyes can lead to the formation of aromatic amines, which are compounds of potential toxicological concern.

Advanced Degradation Pathways for Direct Black 168 in Wastewater Treatment

To address the challenges posed by the persistence of Direct Black 168, various advanced oxidation processes (AOPs) are being investigated. These methods aim to break down the complex dye molecule into simpler, less harmful compounds.

Photocatalytic Degradation Studies of Direct Black 168

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source (commonly UV) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic pollutants.

Investigation of Catalyst Materials (e.g., TiO₂, Ni(OH)₂)

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high activity, chemical stability, and low cost. nih.gov Research has demonstrated its effectiveness for the degradation of Direct Black 168, particularly when incorporated into membrane filtration systems. In one study, a composite membrane made of silica (B1680970) and titania nanotubes was used to treat an aqueous solution of Direct Black 168. biotechrep.ir This system, which combines photocatalysis and membrane separation, achieved a removal efficiency of 85% within 100 minutes. biotechrep.iracs.org Similarly, a study using TiO₂/Al₂O₃ composite photocatalytic membranes reported an 82% removal of Direct Black 168 after 300 minutes of irradiation. nih.gov These composite membranes offer the dual benefit of degrading the dye and separating it from the treated water, which can also help in reducing membrane fouling. nih.gov

Nickel (II) hydroxide (B78521) (Ni(OH)₂) has also been investigated as a catalyst for the oxidative degradation of Direct Black 168. In the presence of UV irradiation, Ni(OH)₂ has been shown to be an effective catalyst, with studies reporting up to 88% removal of the dye within a two-hour period at elevated temperatures.

Table 1: Photocatalytic Degradation Efficiency of Direct Black 168 with Various Catalysts

| Catalyst Material | System Configuration | Light Source | Treatment Time | Removal Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|

| Silica/Titania (SiO₂/TiO₂) | Composite Nanotube Membrane | UV | 100 min | 85 | biotechrep.ir |

| Titania/Alumina (TiO₂/Al₂O₃) | Composite Membrane | UV (365 nm) | 300 min | 82 | nih.gov |

Effects of UV Irradiation on Direct Black 168 Transformation

UV irradiation can induce the degradation of Direct Black 168 even without a catalyst, a process known as photolysis. Studies have shown that when a solution of Direct Black 168 was subjected to UV light alone, a removal efficiency of 70% was achieved after 300 minutes. biotechrep.irsci-hub.se While photocatalysis with materials like TiO₂ shows a higher efficiency (82-85%), photolysis itself contributes significantly to the dye's transformation. nih.govbiotechrep.ir The energy from UV light can directly break some of the chemical bonds within the large dye molecule, initiating its decomposition.

Electrochemical Degradation Mechanisms for Direct Black 168

Electrochemical degradation is an AOP that employs an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants. This can occur through direct electron transfer at the anode surface or indirectly via the electrochemical generation of powerful oxidizing species like hydroxyl radicals or hypochlorite.

While the principles of electrochemical oxidation are broadly applicable to azo dyes, specific research on the electrochemical degradation of Direct Black 168 is not extensively documented in the reviewed literature. General mechanisms involve the oxidation of the dye molecule at the anode, which can cleave the azo linkages (–N=N–) and break open the aromatic rings, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions). The choice of electrode material and operational parameters like current density and pH are critical factors influencing the efficiency of the process.

Chemical Oxidation Processes for Direct Black 168 Removal (e.g., Fenton-like reactions with fly ash/H₂O₂)

Chemical oxidation, particularly through Fenton and Fenton-like reactions, is another effective AOP for treating dye-laden wastewater. These processes use hydrogen peroxide (H₂O₂) as an oxidizing agent, with its decomposition into highly reactive hydroxyl radicals being catalyzed by iron salts or other materials.

A Fenton-like process using fly ash, a waste product from coal combustion, as a heterogeneous catalyst in combination with H₂O₂ has been successfully applied to degrade Direct Black 168. The use of ultrasound in conjunction with this system was found to significantly enhance the degradation rate. biotechrep.ir In one investigation, this combined approach achieved a 99.0% removal of Direct Black 168 under optimized conditions of pH 3.0, a fly ash dosage of 2.0 g/L, and an H₂O₂ concentration of 2.94 mM. biotechrep.ir Another study also highlighted the efficacy of using fly ash and hydrogen peroxide, noting a degradation efficiency of approximately 80%. The iron and other metal oxides present in the fly ash are believed to catalyze the decomposition of H₂O₂ to generate the hydroxyl radicals responsible for the dye's destruction.

Table 2: Chemical Oxidation of Direct Black 168 using Fly Ash/H₂O₂

| System | Catalyst | Oxidant | pH | Removal Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|

| Fenton-like with Ultrasound | Fly Ash (2.0 g/L) | H₂O₂ (2.94 mM) | 3.0 | 99.0 | biotechrep.ir |

Adsorption-Based Remediation Technologies for Direct Black 168 Removal from Effluents

Adsorption has emerged as a highly effective and widely used technique for the removal of dyes from wastewater due to its simplicity, cost-effectiveness, and high efficiency. mdpi.com This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption is influenced by various factors, including the properties of the adsorbent, the concentration of the dye, pH, and temperature.

The quest for efficient and economical adsorbent materials has led to extensive research on various materials, particularly those derived from agricultural and industrial wastes. researchgate.net These low-cost adsorbents offer a sustainable alternative to commercially available activated carbon.

Novel Adsorbents Investigated for Dye Removal:

Fly Ash, Kaolinite, and Diatomaceous Earth: Studies have investigated the use of these materials as heterogeneous catalysts in Fenton-like reactions, often enhanced by ultrasound, for the degradation of Direct Black 168. Fly ash has been identified as a particularly efficient catalyst in this process. nih.gov

Agricultural Wastes: A wide array of agricultural byproducts have been explored for their potential to adsorb dyes. These include materials like pineapple stems, rice husks, and various seed powders, which are abundant and readily available. researchgate.net

Chitosan-Based Composites: Composites made from chitosan, a biopolymer derived from crustacean shells, have shown significant promise. For instance, a novel composite of fly ash, chitosan, and graphene oxide has been synthesized and characterized for dye removal. researchgate.net

Other Biomass-Based Adsorbents: Materials such as sawdust, garlic peel, and various plant-based materials have been successfully used to remove different types of dyes from aqueous solutions. researchgate.netresearchgate.netmdpi.com

The characterization of these materials is crucial to understand their adsorption capabilities. Techniques like Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis are employed to determine the functional groups, surface morphology, and surface area of the adsorbents, respectively. mdpi.comnih.gov

The efficiency of the adsorption process is highly dependent on several operational parameters. Optimizing these parameters is essential to maximize dye removal.

pH: The pH of the solution plays a critical role in the adsorption of dyes. For instance, the removal of Direct Black 168 using a fly ash/H₂O₂ system combined with ultrasound was found to be optimal at a pH of 3.0, achieving a 99.0% removal ratio. nih.gov In other systems, such as the removal of certain cationic dyes, a higher pH can enhance adsorption due to increased electrostatic attraction. nih.govresearchgate.net

Adsorbent Dosage: The amount of adsorbent used directly influences the number of available active sites for dye adsorption. An increase in dosage generally leads to a higher percentage of dye removal. researchgate.net For the degradation of Direct Black 168, a fly ash dosage of 2.0 g/L was found to be effective. nih.gov

Contact Time: The time required for the adsorption process to reach equilibrium is another important factor. Initially, the rate of adsorption is rapid due to the availability of numerous active sites, which then slows down as the sites become saturated. researchgate.net For some systems, equilibrium can be reached within minutes, while for others it may take several hours. researchgate.netnih.gov

Below is a table summarizing the optimal conditions found in a study for the degradation of C.I. Direct Black 168.

Table 1: Optimal Conditions for Direct Black 168 Degradation| Parameter | Optimal Value |

| Initial Dye Concentration | 100 mg/L |

| pH | 3.0 |

| Fly Ash Dosage | 2.0 g/L |

| H₂O₂ Concentration | 2.94 mM |

| Removal Efficiency | 99.0% |

| Data sourced from a study on the degradation of C.I. Direct Black 168 using a fly ash/H₂O₂ system with ultrasound. nih.gov |

To understand the mechanism of adsorption and to design efficient treatment systems, adsorption isotherm and kinetic models are employed.

Adsorption Isotherms: These models describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comresearchgate.net

Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net

BET Isotherm: This model extends the Langmuir theory to multilayer adsorption. arabjchem.org

The choice of the most suitable isotherm model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data to each model. mdpi.com

Kinetic Modeling: Adsorption kinetics describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.netresearchgate.net

Pseudo-Second-Order Model: This model indicates that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comresearchgate.net Many studies have found that the pseudo-second-order model provides a better fit for dye adsorption, suggesting that chemisorption is the dominant mechanism. researchgate.net

The following table provides an example of kinetic and isotherm models applied to the adsorption of other dyes, which can be analogously applied to Direct Black 168.

Table 2: Adsorption Isotherm and Kinetic Models| Model Type | Model Name | Description |

| Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. mdpi.comresearchgate.net |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net | |

| Kinetic | Pseudo-First-Order | Rate is proportional to the number of available sites. researchgate.netresearchgate.net |

| Pseudo-Second-Order | Suggests chemisorption is the rate-limiting step. researchgate.net |

Biological Treatment Processes for Direct Black 168 De-colorization and Transformation

Biological treatment methods offer an environmentally friendly and cost-effective alternative to physicochemical methods for the degradation of azo dyes like Direct Black 168. nih.gov These processes utilize the metabolic potential of microorganisms to break down the complex dye molecules into simpler, less harmful compounds.

The key to the microbial degradation of azo dyes is the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. nih.gov

Bacterial Degradation: Bacteria are widely used for dye degradation due to their rapid growth and adaptability. nih.gov They produce enzymes called azoreductases, which can cleave the azo bond under both anaerobic and aerobic conditions. nih.gov The resulting aromatic amines can then be further degraded into smaller molecules. nih.gov

Fungal Degradation: Filamentous fungi are also effective in degrading azo dyes through the action of extracellular enzymes and biosorption. nih.gov

Genetically Engineered Microorganisms (GEMs): To enhance the degradation efficiency, researchers are exploring the use of genetically engineered microorganisms with improved dye-degrading capabilities. nih.gov

The degradation of azo dyes can sometimes lead to the formation of intermediate compounds, such as aromatic amines, which can be more toxic than the parent dye molecule. nih.gov Therefore, complete mineralization to carbon dioxide and water is the ultimate goal of biological treatment.

The use of isolated enzymes offers a more specific and controlled approach to dye degradation compared to using whole microbial cells.

Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond. nih.gov They can be flavin-dependent or flavin-free and utilize cofactors like NADH or NADPH. nih.gov Azoreductases have been identified in a variety of bacteria, including those found in the human gut. nih.gov

Laccases: These are multi-copper enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, including some azo dyes. nih.gov Their efficiency can be enhanced by the presence of mediators. nih.gov

Research into the specific enzymes capable of degrading Direct Black 168 is ongoing, with the aim of developing robust and efficient enzymatic treatment systems.

Integrated Treatment Systems for Enhanced Direct Black 168 Effluent Management

Treating industrial effluents containing dyes like Direct Black 168 often requires more than a single process to achieve satisfactory removal and meet stringent environmental regulations. Integrated treatment systems, which combine two or more physical, chemical, or biological processes, offer a synergistic approach to enhance the degradation and removal of this recalcitrant azo dye from aqueous environments. These multi-step systems are designed to overcome the limitations of individual treatments, leading to higher efficiency, better cost-effectiveness, and more complete mineralization of the pollutant.

Common integrated strategies for dye wastewater treatment include the coupling of coagulation-flocculation with adsorption or advanced oxidation processes (AOPs), and the combination of AOPs with biological treatments. nih.govhu.edu.jocsuohio.edu These systems are proving to be highly competitive and effective for the decontamination of industrial wastewater that is otherwise difficult to treat due to high chemical stability and low biodegradability. nih.govresearchgate.net

One studied approach involves the use of Fenton-like reactions combined with ultrasound. A study on the degradation of C.I. Direct Black 168 demonstrated that the combination of ultrasound with a fly ash/hydrogen peroxide system could achieve a 99.0% removal ratio under optimized conditions. nih.gov The ultrasound serves to enhance the catalytic activity, promoting a higher degradation rate of the dye. nih.gov

Another effective integrated method is the sequential use of coagulation-flocculation and adsorption. The initial coagulation-flocculation step removes a significant portion of the dye and suspended solids, which is then followed by an adsorption "polishing" step to remove the remaining dissolved dye. hu.edu.josctunisie.org Research on general textile effluents has shown that a chemical coagulation process can achieve around 75% color removal, with the cumulative efficiency reaching as high as 99.5% when followed by adsorption on iron-oxide nanoparticles. hu.edu.jo Similarly, combining coagulation-flocculation with adsorption on granular activated carbon has proven effective for other azo dyes. sctunisie.org

The integration of AOPs with biological treatments is a particularly promising strategy. nih.govnih.gov AOPs can break down the complex, non-biodegradable structure of Direct Black 168 into simpler organic molecules, thereby increasing the biodegradability of the effluent. nih.gov A subsequent biological treatment can then efficiently remove the resulting intermediates, along with the biological oxygen demand (BOD) and chemical oxygen demand (COD). nih.gov This combination leverages the power of AOPs to handle recalcitrant molecules while utilizing the cost-effectiveness of biological treatment for bulk organic removal. nih.govnih.gov Studies on other reactive dyes have shown this synergistic approach can lead to 100% decolorization and significant reductions in BOD (84.88%) and COD (82.76%). nih.gov

The table below summarizes the findings from studies on various integrated treatment systems for dye removal, illustrating the enhanced efficiencies achieved.

| Integrated System Components | Target Pollutant | Key Findings & Removal Efficiency | Reference |

| Ultrasound + Fly Ash/H₂O₂ | C.I. Direct Black 168 | 99.0% removal was achieved at an initial dye concentration of 100 mg/L, pH 3.0, a fly ash dosage of 2.0 g/L, and 2.94 mM H₂O₂. | nih.gov |

| Coagulation-Flocculation + Adsorption (Iron-Oxide Nanoparticles) | Textile Dyeing Effluents | The initial coagulation step resulted in approximately 75% color removal, while the combined process achieved a cumulative removal efficiency of 99.5%. | hu.edu.jo |

| Coagulation-Flocculation + Adsorption (Granular Activated Carbon) | Acid Red 18 (Azo Dye) | After initial coagulation-flocculation, subsequent adsorption for 120 minutes with 4 g/L of GAC resulted in a 98% color removal. | sctunisie.org |

| Biological Treatment (Aeromonas hydrophila) + AOP (H₂O₂) | Remazol Yellow RR (Azo Dye) | The synergistic treatment achieved 100% decolorization within 4 hours and reduced BOD by 84.88% and COD by 82.76%. | nih.gov |

These integrated approaches represent a significant advancement in the management of textile effluents. By strategically combining different technologies, it is possible to create robust, efficient, and more economically viable treatment trains for the complete remediation of water contaminated with Direct Black 168 and other persistent dyes.

Advanced Analytical Methodologies for Direct Black 168 Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of Direct Black 168

Spectroscopic methods are indispensable for understanding the molecular structure and quantifying Direct Black 168. These techniques leverage the interaction of electromagnetic radiation with the dye molecule to reveal specific chemical information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. This absorption is directly related to the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores du.edu.eg. For Direct Black 168, UV-Vis spectroscopy is vital for its quantitative analysis, as specific absorbance maxima can be correlated to dye concentration through Beer-Lambert's Law benchchem.com. Furthermore, this technique is frequently employed in research to monitor the degradation of Direct Black 168 in various treatment processes, by observing the decrease in absorbance at characteristic wavelengths researchgate.netresearchgate.net. For instance, studies on similar azo dyes have used UV-Vis to track degradation by measuring absorbance at their respective λmax values, such as 530 nm for Direct Black 38 researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in Direct Black 168. By measuring the absorption of infrared radiation, which induces molecular vibrations, FTIR can identify characteristic bonds within the molecule libretexts.orgresearchgate.net. Direct Black 168 is known to contain several key functional groups, including azo (-N=N-), sulfonate (-SO₃⁻), amino (-NH₂), and hydroxyl (-OH) groups, alongside aromatic rings benchchem.comdu.edu.eg. These groups exhibit specific absorption bands in the IR spectrum, allowing for structural confirmation and the identification of potential degradation products researchgate.netbeilstein-journals.org.

Table 1: Expected FTIR Characteristic Absorption Bands for Direct Black 168

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 | Stretching |

| N-H (amino) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Sulfonate (-SO₃⁻) | 1150-1350 | Asymmetric/Symmetric Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| Azo (-N=N-) | ~1400-1600 (often broad) | Stretching |

Note: Specific assignments for Direct Black 168 require experimental data. The values provided are typical ranges for the identified functional groups.

X-ray Absorption Spectroscopy (XAS) for Metal-Dye Coordination in Degradation Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-selective technique that probes the local electronic and structural environment around specific atoms. It is particularly useful for studying metal-dye coordination in environmental remediation and degradation studies benchchem.commdpi.com. XAS provides insights into the oxidation state, coordination geometry, and symmetry of the absorbing atom, which is critical for understanding complex interactions, such as those between metal catalysts and dye molecules during degradation processes mdpi.com. While specific XAS studies on Direct Black 168 are not detailed in the provided search results, the technique's capability to monitor systems under in situ and operando conditions makes it suitable for investigating catalytic degradation mechanisms involving metal ions benchchem.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complete molecular structure of organic compounds. It provides detailed information on the connectivity of atoms, the types of functional groups present, and their spatial arrangement beilstein-journals.org. For Direct Black 168, NMR spectroscopy can confirm the presence and arrangement of its numerous aromatic rings, amino and hydroxyl substituents, and the characteristic azo linkages. Although specific NMR data for Direct Black 168 is not explicitly detailed in the search results, NMR is routinely used to confirm the structures of synthesized dye complexes and related compounds, underscoring its importance in verifying the molecular integrity of Direct Black 168 beilstein-journals.org.

Chromatographic Methods for Purity Assessment and Degradation Product Profiling of Direct Black 168

Chromatographic techniques are essential for separating complex mixtures, allowing for the assessment of sample purity and the identification and quantification of degradation products or impurities.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly versatile analytical method widely employed for the separation, identification, and quantification of compounds in a mixture. Its ability to resolve closely related substances makes it ideal for assessing the purity of Direct Black 168 and for profiling its degradation products and reaction intermediates benchchem.comresearchgate.net. HPLC is also used to validate critical physicochemical properties of the dye, ensuring experimental reproducibility benchchem.com. Research studies often report purity levels for commercial Direct Black 168 samples, typically ranging from approximately 95% to 99%, which are determined using chromatographic methods bocsci.comchemsrc.comlookchem.com. Furthermore, coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze intermediate products formed during degradation processes, providing detailed structural information researchgate.net.

Table 2: Reported Purity of Direct Black 168 Samples

| Purity (%) | Analytical Method (Implied) | Source Reference |

| ~95 | Not Specified | bocsci.com |

| 98.0 | Not Specified | chemsrc.com |

| 99 | Not Specified | lookchem.com |

Note: While specific methods are not always stated, HPLC is a common technique for purity determination of dyes.

Compound List:

Direct Black 168

Comparative Chemical Analysis and Structure Property Relationships of Direct Black 168 and Analogous Dyes

Structural Distinctions and Synthetic Route Variations of Direct Black 168 Compared to Related Direct Dyes (e.g., Direct Black 19, Direct Black 22, Direct Black 80)

Direct Black 168 and its counterparts, Direct Black 19, Direct Black 22, and Direct Black 80, are all polyazo dyes, meaning they possess multiple azo (-N=N-) groups, which are responsible for their color. fibre2fashion.comnih.gov The fundamental distinctions between them lie in the number of azo groups and the specific aromatic precursors used in their synthesis.

Direct Black 168 is classified as a trisazo dye, containing three azo linkages. Its synthesis involves a multi-step diazotization and coupling process. The manufacturing process utilizes 4,4'-diaminodiphenylamine-2-sulfonic acid, m-aminophenol, H-acid, and aniline as primary raw materials. The synthesis begins with the double diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid, which is then coupled with m-aminophenol and H-acid. Finally, diazotized aniline is coupled with the resulting bisazo compound to form the final trisazo dye.

Direct Black 19 , in contrast, is a multi-azo dye. primachemicals.com Its synthesis involves the diazotization of two moles of 4-nitrobenzenamine. One mole is coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions, and the other under alkaline conditions. The resulting nitro groups are then reduced, followed by another diazotization and coupling with two moles of benzene-1,3-diamine. primachemicals.com

Direct Black 22 is also a multi-azo dye. quora.com Its synthesis starts with the double nitriding of 5-amino-2-(4-aminophenylamino)benzenesulfonic acid, which is then coupled with two moles of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in alkaline conditions. This intermediate is then subjected to another double nitriding and coupled with two moles of benzene-1,3-diamine.

Direct Black 80 is classified as a trisazo dye. Its manufacturing process begins with the diazotization of N-(4-aminophenyl)acetamide, which is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under reducing conditions, followed by acylation of the three amino nitrogen atoms. This intermediate is then double diazotized and coupled first with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid, and finally with 6-amino-4-hydroxynaphthalene-2-sulfonic acid in alkaline conditions.

The following table summarizes the key structural and synthetic differences:

| Dye | C.I. Number | Chemical Class | Key Precursors |

| Direct Black 168 | 335475 | Trisazo | 4,4'-diaminodiphenylamine-2-sulfonic acid, m-aminophenol, H-acid, aniline |

| Direct Black 19 | 35255 | Multi-azo | 4-Nitrobenzenamine, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, Benzene-1,3-diamine |

| Direct Black 22 | 35435 | Multi-azo | 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid, 6-amino-4-hydroxynaphthalene-2-sulfonic acid, Benzene-1,3-diamine |

| Direct Black 80 | 31600 | Trisazo | N-(4-aminophenyl)acetamide, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid, 5-Aminonaphthalene-2-sulfonic acid, 8-Aminonaphthalene-2-sulfonic acid |

These variations in synthetic routes lead to differences in molecular weight, linearity, and the number and position of functional groups, which in turn influence their dyeing properties and environmental fate.

Comparative Mechanistic Investigations of Dyeing Performance on Different Substrates

The performance of direct dyes is highly dependent on the substrate being dyed, with significant differences observed between cellulosic and protein fibers.

Affinity and Interaction Differences with Cellulosic vs. Protein Fibers

Cellulosic Fibers (e.g., Cotton): Direct dyes have a high affinity for cellulosic fibers. The dyeing mechanism is primarily based on physical adsorption, hydrogen bonding, and van der Waals forces. dyeindustry.com The long, linear, and planar structure of direct dye molecules allows them to align with the cellulose (B213188) polymer chains, maximizing intermolecular forces. For Direct Black 168, its large, planar structure facilitates close contact with cellulose chains, and the numerous nitrogen atoms in its azo groups, along with hydroxyl and amino groups, act as hydrogen bond donors and acceptors with the hydroxyl groups of cellulose. The sulfonate groups in these dyes enhance water solubility and also play a role in the dyeing process. The addition of an electrolyte, such as sodium chloride, is crucial for dyeing cellulosic fibers as it neutralizes the negative surface charge of the fibers in water, thereby reducing the electrostatic repulsion between the anionic dye and the fiber and promoting dye uptake. textiletrainer.com

Protein Fibers (e.g., Wool): The interaction of direct dyes with protein fibers is different. dyeindustry.com Wool is composed of keratin, which contains both acidic (carboxyl) and basic (amino) groups. bonvoyageyarn.com The dyeing of wool with direct dyes often occurs in a slightly acidic pH environment. dyeindustry.com Under these conditions, the amino groups of the wool are protonated, creating positive charges that can form ionic bonds with the anionic sulfonate groups of the dye molecules. quora.com Therefore, in addition to hydrogen bonding and van der Waals forces, ionic interactions play a significant role in the dyeing of protein fibers with direct dyes.

Influence of Molecular Structure on Dyeing Mechanism

The molecular structure of the dye, particularly its size and the number of azo groups, significantly influences its dyeing mechanism and fastness properties.

Number of Azo Groups: The number of azo groups influences the color and fastness properties of the dye. Polyazo dyes, such as the ones discussed, generally produce deep, dark shades. nih.gov The increased number of conjugated double bonds shifts the absorption spectrum to longer wavelengths, resulting in black colors. The presence of multiple azo groups can also enhance lightfastness due to the increased stability of the molecule. nih.gov However, the wash fastness of direct dyes is often poor due to the non-covalent nature of the dye-fiber interaction. textilelearner.net After-treatments are often necessary to improve this property. textilesphere.com

The following table provides a comparative overview of the fastness properties of these dyes, where available:

| Dye | Light Fastness | Washing Fastness | Perspiration Fastness |

| Direct Black 168 | 3 | 2 | 3 |

| Direct Black 19 | 3-4 | 2 | 2 |

| Direct Black 22 | 6 | 4 | 3 |

| Direct Black 80 | 6 | 4 | 3 |

Data sourced from various technical specifications and may vary based on dyeing conditions and substrate. rohandyes.com

Comparative Environmental Fate and Degradation Profiles with Other Azo Dyes

Azo dyes, as a class, are a significant environmental concern due to their persistence and the potential toxicity of their degradation byproducts. mdpi.com The stability of the azo bond makes these dyes resistant to aerobic biodegradation. mdpi.com

Under anaerobic conditions, however, the azo bond can be reductively cleaved by microorganisms to form aromatic amines. mdpi.com These aromatic amines can be more toxic and carcinogenic than the parent dye molecule. mdpi.com The specific aromatic amines formed depend on the structure of the original dye. For instance, dyes synthesized from known carcinogenic precursors like benzidine (B372746) are of particular concern. While the dyes discussed here are not directly derived from benzidine, the degradation of any azo dye can lead to the formation of potentially harmful aromatic amines.

Bioremediation strategies for azo dye-containing wastewater often involve a two-stage process: an initial anaerobic step to break the azo bonds, followed by an aerobic step to degrade the resulting aromatic amines. mdpi.com The efficiency of this process can vary significantly depending on the specific structure of the azo dye.

Development and Evaluation of Advanced Material Applications for Direct Black 168 Derivatives vs. Alternatives

Beyond their traditional use in textiles, there is growing interest in utilizing azo dyes like Direct Black 168 in advanced material applications.

Nanocomposites and Functional Materials: Research has explored the incorporation of Direct Black 168 and similar azo dyes into nanomaterials such as graphene, metal oxides, and conductive polymers to create hybrid materials with enhanced properties. These nanocomposites could have applications in energy storage (e.g., supercapacitors) and other technological fields due to their potential for improved conductivity, specific surface area, or catalytic activity.

Electrochemical Sensing: The redox activity of azo dyes makes them potential candidates for modifying electrode surfaces in electrochemical sensors. These modified electrodes could be used for the sensitive and selective detection of various analytes, including heavy metal ions and organic pollutants. While specific research on Direct Black 168 in this area is emerging, studies on similar azo dyes have demonstrated the feasibility of this approach.

The development of these advanced applications is still in the research phase, and a direct comparison of the performance of derivatives of Direct Black 168 versus its analogues in these contexts is not yet widely available. However, the structural variations among these dyes would likely lead to differences in their electronic and optical properties, which would in turn affect their suitability for specific advanced material applications. For instance, the number and arrangement of azo groups and other functional groups would influence their redox potentials and light absorption characteristics, making some derivatives more suitable for electrochemical sensing while others might be better for photocatalysis.

Future Directions and Emerging Research Avenues for Direct Black 168

Sustainable Synthesis Pathways for Direct Black 168 and its Analogs

The traditional synthesis of Direct Black 168 involves multi-step azo coupling reactions, often utilizing potentially hazardous intermediates and generating significant wastewater. Future research endeavors are critically focused on developing more sustainable and environmentally benign synthesis routes.

One key area of development is the exploration of alternative, non-carcinogenic precursors. Given concerns surrounding benzidine (B372746) derivatives, research is directed towards synthesizing analogs using safer aromatic amines and coupling components patsnap.comlgu.edu.pk. This includes investigating novel diamine precursors and exploring bio-based feedstocks that can be converted into suitable dye intermediates through greener chemical transformations.

Furthermore, the adoption of green chemistry principles in the synthesis process is paramount. This involves:

Solvent Optimization : Investigating the use of environmentally friendly solvents such as water, supercritical CO₂, or ionic liquids to replace conventional organic solvents, thereby reducing volatile organic compound (VOC) emissions and wastewater toxicity ucl.ac.uk.

Catalytic Approaches : Developing highly efficient and selective catalytic systems for diazotization and coupling reactions to minimize byproduct formation and improve atom economy.

Enzymatic Synthesis : Exploring the potential of biocatalysts (enzymes) to mediate specific steps in the synthesis, offering milder reaction conditions and higher specificity.

Process Intensification : Implementing continuous flow synthesis technologies, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes.

Research into the synthesis of Direct Black 168 analogs with improved fastness properties and reduced environmental impact is also a promising avenue. Modifications to the molecular structure, such as the introduction of specific functional groups or the conversion to different salt forms (e.g., lithium salts), have shown potential to enhance solubility and water fastness imaging.org.

Innovations in Dyeing Technology and Material Science Utilizing Direct Black 168

While Direct Black 168 is primarily used for dyeing cellulosic fibers, leather, and paper, innovations are emerging to enhance its application and explore new material science frontiers.

Inkjet Printing Applications : Direct Black 168 has shown promise for inkjet printing applications, particularly when modified. Research indicates that converting the sodium salt to a lithium salt and introducing hydroxyethylsulfonyl substituents can improve its solubility and water fastness, making it suitable for thermal inkjet printing systems imaging.orggoogle.com. Further development in this area could focus on optimizing ink formulations for enhanced jetting stability, print head compatibility, and improved image quality on various substrates.

Smart Textiles and Functional Materials : Future research could explore the integration of Direct Black 168 into functional materials. This might involve:

Encapsulation Technologies : Developing microencapsulation techniques to control dye release or impart specific properties to dyed materials, such as UV protection or antimicrobial activity.

Composite Materials : Incorporating Direct Black 168 into polymer matrices or composite materials to create colored materials with enhanced mechanical or optical properties.

Stimuli-Responsive Dyes : Investigating structural modifications that could render the dye responsive to external stimuli like pH, temperature, or light, leading to applications in smart textiles or sensors.

Improving the inherent fastness properties of Direct Black 168 remains a key research objective. Current fastness ratings are moderate, with light fastness at 3/5 and washing fastness at 2/5 benchchem.comkrishnadyes.net. Future work could focus on developing after-treatments or incorporating the dye into advanced fiber structures that enhance its resistance to fading and washing.

Development of Novel Environmental Treatment Paradigms for Direct Black 168 Effluents

The discharge of dye-laden wastewater from textile and other industries poses a significant environmental challenge. Research is actively pursuing advanced and sustainable methods for the effective treatment of effluents containing Direct Black 168.

Advanced Oxidation Processes (AOPs) : AOPs are highly effective in degrading recalcitrant organic pollutants like azo dyes. Promising future directions include:

Catalytic Degradation : Enhancing catalytic degradation using novel heterogeneous catalysts, such as modified zeolites, metal-organic frameworks (MOFs), or nanostructured materials, often in combination with oxidants like hydrogen peroxide or ozone benchchem.comresearchgate.netwitpress.com. Ultrasound-assisted AOPs have demonstrated significant efficiency, with studies reporting up to 99% removal of Direct Black 168 under optimized conditions researchgate.net.

Photocatalysis : Developing efficient photocatalytic systems using semiconductor materials (e.g., TiO₂, ZnO) activated by visible or UV light. Research is exploring composite photocatalysts and surface modifications to improve catalytic activity and stability d-nb.info.

Electrochemical Oxidation : Investigating electrochemical methods that utilize electrodes to generate reactive species for dye degradation, offering potential for high efficiency and controllability.

Biological and Hybrid Treatment Systems :

Microbial and Enzymatic Degradation : Harnessing the power of microorganisms or isolated enzymes (e.g., azoreductases, laccases) for the biodegradation of Direct Black 168. Research is focusing on identifying and engineering robust microbial strains or enzymes capable of efficiently breaking down the dye molecule into less harmful substances mdpi.com.

Adsorption Techniques : Developing cost-effective and high-capacity adsorbents, such as activated carbons derived from waste materials (e.g., sewage sludge), biochar, or functionalized resins, for the physical removal of the dye from wastewater researchgate.netacs.org.

Table 1: Effluent Treatment Methodologies for Direct Black 168

| Treatment Method | Key Components/Mechanism | Reported Efficiency for DB168 | Future Research Focus |

| Ultrasound-Assisted Fenton-like | Ultrasound, Hydrogen Peroxide (H₂O₂), Fly Ash (catalyst) | Up to 99% researchgate.net | Optimization of catalyst support, synergistic effects with other oxidants, energy efficiency. |

| Photocatalysis | Semiconductor catalysts (e.g., TiO₂), UV/Visible light | 85% (integrated with membrane) d-nb.info | Development of novel visible-light-active photocatalysts, enhanced surface area, composite materials, reactor design. |

| Adsorption | Activated Carbon (e.g., sludge-based), Resins | High removal rates researchgate.netacs.org | Development of low-cost, high-capacity adsorbents from waste streams, regeneration studies, regeneration of spent adsorbents. |

| Electrochemical Oxidation | Electrodes, Applied potential | N/A (emerging for DB168) | Electrode material selection, optimization of parameters (current density, pH), energy consumption, byproduct identification. |

| Microbial/Enzymatic Degradation | Specific bacteria, enzymes (e.g., azoreductases) | N/A (general azo dye studies) | Engineering of microbial strains/enzymes for enhanced activity, optimization of bioreactor conditions, understanding metabolic pathways. |

| Integrated Systems | Combination of AOPs, Adsorption, Membrane Filtration | High overall removal | Synergistic effect optimization, process scaling, cost-effectiveness, complete mineralization of dye and intermediates. |

Theoretical and Computational Chemistry Approaches to Direct Black 168 Molecular Behavior

Computational chemistry provides powerful tools to understand the fundamental properties, interactions, and reaction mechanisms of Direct Black 168 at a molecular level, guiding experimental research and process optimization.

Density Functional Theory (DFT) Simulations for Electronic Structure and Interactions

DFT is invaluable for elucidating the electronic structure of Direct Black 168, including its frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and spectral properties. Future research can leverage DFT to:

Predict Spectroscopic Properties : Accurately predict UV-Vis absorption spectra, which are crucial for understanding its color and potential photochemical degradation pathways.

Investigate Metal-Dye Interactions : Simulate the coordination of Direct Black 168 with metal ions (e.g., in wastewater treatment or catalysis) to understand binding affinities and structural changes. Synchrotron-based X-ray absorption spectroscopy (XAS) can complement DFT studies for metal-dye coordination analysis benchchem.com.

Analyze Dye-Fiber Interactions : Model the electronic interactions between Direct Black 168 and functional groups on textile fibers (e.g., cellulose (B213188) hydroxyl groups) to understand the mechanisms of dye binding and fastness.

Explore Reactivity : Predict the most reactive sites within the molecule for chemical transformations, aiding in the design of degradation strategies or synthesis modifications.

Molecular Dynamics (MD) Simulations for Substrate-Dye Interactions

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of Direct Black 168 and its interactions with various substrates over time. Future applications of MD include:

Dye-Fiber Binding Dynamics : Simulating the adsorption and diffusion of Direct Black 168 molecules onto textile fibers to understand the kinetics and thermodynamics of the dyeing process. This can help in optimizing dyeing conditions for better dye uptake and uniformity.

Aggregation Behavior : Modeling the aggregation of dye molecules in solution, which can influence solubility, stability, and dyeing performance. Understanding critical micelle concentration (CMC) and aggregation states can be validated with experimental techniques like dynamic light scattering (DLS) benchchem.com.

Environmental Effects : Investigating how changes in environmental parameters like pH, ionic strength, and temperature affect the dye's conformation, aggregation, and interaction with substrates.

Interaction with Biological Systems : While not directly related to its primary use, MD can be applied to study potential interactions with biological molecules if environmental or toxicological studies are pursued.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are essential for mapping out complex reaction pathways, predicting transition states, and determining reaction kinetics and thermodynamics. For Direct Black 168, these calculations can be applied to:

Synthesis Pathway Elucidation : Detailed quantum chemical calculations can help optimize existing synthesis routes or design novel pathways by identifying low-energy transition states and predicting reaction rates for intermediate steps.

Degradation Mechanism Studies : Predicting the mechanisms of photochemical, oxidative, or reductive degradation of Direct Black 168. This includes identifying reactive intermediates, transition states, and final degradation products, which is crucial for understanding the effectiveness and potential byproducts of treatment methods arxiv.orgacs.orgrsc.orgaanda.org.

Structure-Property Relationships : Correlating molecular structure with properties like stability, reactivity, and color through quantum chemical descriptors, aiding in the rational design of improved dye analogs.

Computational Screening : Using quantum chemical calculations to screen potential catalysts or reaction conditions for efficient dye degradation or synthesis.

By integrating these computational approaches, researchers can gain a deeper understanding of Direct Black 168's behavior, paving the way for more efficient, sustainable, and targeted applications and remediation strategies.

Compound List

Direct Black 168

H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

Aniline

Benzidine

4,4'-diaminodiphenylamine-2-sulfonic acid

Lithium salt (referring to a modified form of Direct Black 168)

Hydroxyethylsulfonyl substituents (referring to modifications on Direct Black 168)

TiO₂ (Titanium Dioxide)

ZnO (Zinc Oxide)

MOFs (Metal-Organic Frameworks)

Azo dyes

Reactive dyes

Disperse dyes

Sulfur dyes

Solvent dyes

Acid dyes

Direct Black 19

Direct Black 22

Direct Black 80

Direct Black 1718

Direct Red 81

Reactive Black 5

Reactive Orange 16

Eriochrome Black T

Methylene Blue

Methyl Orange

Direct Red 23

Direct Red 13

Direct Green 26

Direct Red 243

Direct Orange 39

Direct Black 166

Brilliant Yellow

Direct Blue 71

Direct Blue 199

CI NO 22610

Direct Red 80

Direct Blue 86

Stilbene Yellow

Chicago Sky Blue 6B

Direct Orange S

Acid Black 168

Acid Black 241

Acid Brown 83

Acid Brown 191

Carbon Derma NBS

Azul Coracido 2B-175

Pardo Coracido CG

Pardo Derma D2R

4,4'-diaminodiphenylamine-2'-sulphonic acid

FC acid

J-acid

Dehydrothio-p-toluidine

Metaphenylene-diamine

4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Interdisciplinary Research Collaborations on Direct Black 168 for Advanced Applications

The development of advanced applications for Direct Black 168 increasingly relies on synergistic efforts from multiple scientific disciplines. These collaborations are crucial for leveraging the dye's chemical properties in fields such as sensing, environmental remediation, and functional materials.

常见问题

Q. How can researchers validate the reproducibility of spectrophotometric quantification methods for Direct Black 168 across laboratories?

- Answer : Implement inter-laboratory studies with standardized protocols (ISO 5725) and reference materials. Use Youden plots to assess systematic errors and Grubbs’ test for outlier detection. Report results with expanded measurement uncertainty (e.g., ± 95% confidence intervals) .

Key Considerations for Experimental Design

- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., spectral and chromatographic techniques) and document raw data with metadata (e.g., instrument calibration logs) .

- Ethical Practices : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。